molecular formula C15H10N2O5 B1350459 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-85-6

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1350459
CAS No.: 30777-85-6
M. Wt: 298.25 g/mol
InChI Key: KICBTWPSVKJQLP-UHFFFAOYSA-N
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Description

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It is also referred to by several synonyms, including N-phthalimido-O-(p-nitrobenzyl)-hydroxylamine and 2-[(4-nitrophenyl)methoxy]isoindole-1,3-dione . This compound is characterized by the presence of a nitrobenzyl group attached to an isoindole dione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalimide with 4-nitrobenzyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-12-3-1-2-4-13(12)15(19)16(14)22-9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBTWPSVKJQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377379
Record name 2-[(4-Nitrophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30777-85-6
Record name 2-[(4-Nitrophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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